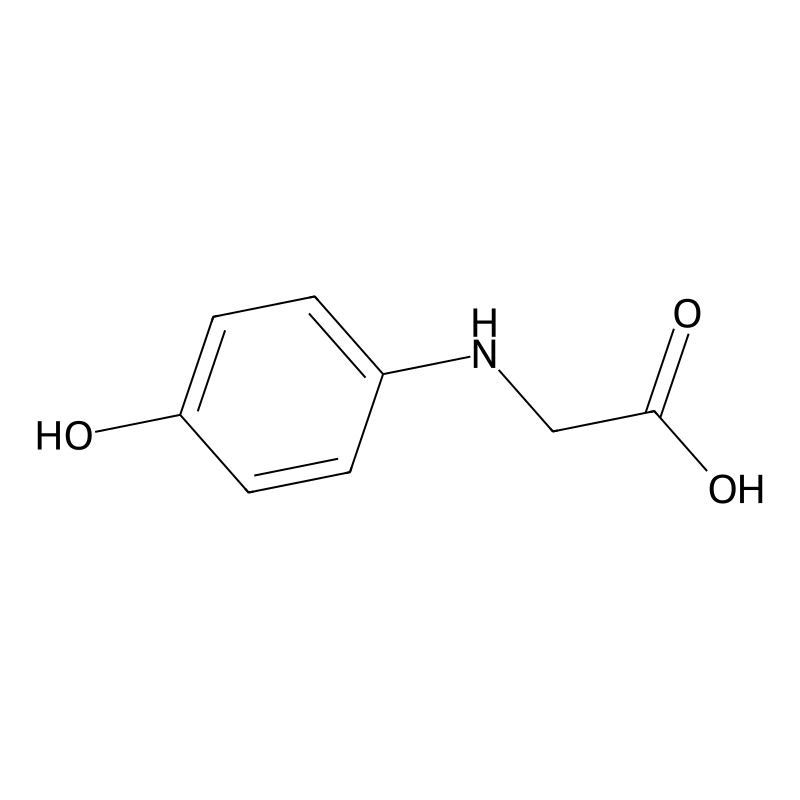

N-(4-Hydroxyphenyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(4-Hydroxyphenyl)glycine is a non-proteogenic amino acid with the chemical formula . It is characterized by an amino group attached to the carbon atom adjacent to the carboxylate group, classifying it as an alpha-amino acid. The compound is also known by several synonyms, including 4-hydroxyphenylglycine and 2-amino-2-(4-hydroxyphenyl)acetic acid. Its structure features a phenolic hydroxyl group, which contributes to its biological activity and potential applications in various fields such as pharmaceuticals and photography .

Enzyme Inhibition:

NPG has been studied as a potential inhibitor of various enzymes involved in different biological processes.

Glycine N-methyltransferase (GNMT)

NPG acts as a competitive inhibitor of GNMT, an enzyme crucial for regulating cellular methylation processes. This inhibition has been investigated in the context of cancer research, as GNMT plays a role in the methylation of tumor suppressor genes .

Ureases

NPG has been shown to inhibit ureases, enzymes that hydrolyze urea into ammonia and carbon dioxide. This property has potential applications in agriculture and environmental science, as it could help regulate soil pH and nitrogen availability .

Material Science:

NPG possesses properties that make it potentially valuable in the development of new materials.

Organic synthesis

NPG can serve as a building block for the synthesis of various organic molecules, including pharmaceuticals and functional materials .

Liquid crystals

NPG derivatives have been explored for their potential use in liquid crystals, which are essential components in various display technologies .

Other Potential Applications:

Biomedical research

NPG's ability to interact with biological systems has led to its investigation in various areas, including studies on neurodegeneration and drug discovery .

Environmental studies

NPG's potential for biodegradation and interaction with environmental contaminants is being explored for its use in environmental remediation applications .

Additionally, N-(4-Hydroxyphenyl)glycine can undergo various transformations typical of amino acids, including:

- Transamination: The amino group can be transferred to different keto acids, forming new amino acids.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of amines.

N-(4-Hydroxyphenyl)glycine exhibits notable biological activities. It has been identified as a component in the biosynthesis of certain antibiotics, particularly in the vancomycin class of antibiotics. The compound's structural similarity to tyrosine allows it to participate in various metabolic pathways within living organisms .

Moreover, N-(4-Hydroxyphenyl)glycine has been implicated in allergenic responses, suggesting that it may interact with biological systems in ways that could elicit immune reactions . Its role as a developing agent in photographic processes also indicates its utility beyond biological contexts.

The synthesis of N-(4-Hydroxyphenyl)glycine can be achieved through multiple methods:

- From p-Aminophenol and Chloracetic Acid:

- React p-aminophenol with chloracetic acid in an appropriate solvent.

- The reaction typically requires heating and can be catalyzed by bases.

- Biosynthetic Pathways:

- Chemical Synthesis:

- Various synthetic routes can be explored using different starting materials and reaction conditions to optimize yield and purity.

N-(4-Hydroxyphenyl)glycine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.

- Photography: The compound is used as a developing agent due to its reducing properties.

- Research: It is utilized in biochemical studies related to amino acid metabolism and enzyme activity.

Studies on N-(4-Hydroxyphenyl)glycine have revealed its interactions with various biological molecules. For instance, its role in antibiotic biosynthesis suggests that it may interact with enzymes involved in polyketide synthesis. Additionally, research indicates that it may act as an allergen, prompting investigations into its immunological interactions .

Further studies are warranted to elucidate its complete interaction profile within biological systems and its potential effects on human health.

Several compounds share structural or functional similarities with N-(4-Hydroxyphenyl)glycine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tyrosine | Hydroxylated aromatic ring | Precursor for neurotransmitters |

| Phenylalanine | Aromatic amino acid | Essential amino acid |

| 4-Aminobenzoic Acid | Amino group on an aromatic ring | Used in the synthesis of local anesthetics |

| 3-Hydroxytyrosine | Hydroxylated phenolic structure | Found in olive oil; antioxidant properties |

N-(4-Hydroxyphenyl)glycine stands out due to its specific hydroxylation pattern and its dual role as both a building block for antibiotics and a photographic agent, differentiating it from other similar compounds .

Natural Biosynthesis in Microorganisms

Precursor Pathways

HPG biosynthesis originates from prephenate, an intermediate in the shikimate pathway shared with aromatic amino acid production. Prephenate undergoes oxidative decarboxylation via prephenate dehydrogenase (Pdh), yielding 4-hydroxyphenylpyruvate (HPP) . This reaction, dependent on NAD⁺ as a cofactor, redirects flux away from tyrosine synthesis toward HPG production .

HPP is subsequently oxidized by 4-hydroxymandelate synthase (HmaS), a non-heme iron-dependent dioxygenase, to form 4-hydroxymandelate (HMA). This step incorporates molecular oxygen, producing HMA and carbon dioxide . HMA is then oxidized by hydroxymandelate oxidase (Hmo), which utilizes flavin mononucleotide (FMN) to generate 4-hydroxyphenylglyoxylate (HPGA) . The final transamination step, catalyzed by 4-hydroxyphenylglycine transaminase (HpgT), transfers an amino group from L-tyrosine to HPGA, producing L-HPG .

Key Catalytic Enzymes

The HPG pathway relies on four core enzymes, each with distinct mechanistic roles:

| Enzyme | Function | Cofactor | Key Mechanism |

|---|---|---|---|

| Prephenate dehydrogenase (Pdh) | Converts prephenate to 4-hydroxyphenylpyruvate | NAD⁺ | Oxidative decarboxylation |

| 4-Hydroxymandelate synthase (HmaS) | Oxidizes HPP to HMA | Fe(II), O₂ | Dioxygenation with benzylic hydroxylation |

| Hydroxymandelate oxidase (Hmo) | Oxidizes HMA to HPGA | FMN | Flavin-dependent dehydrogenation |

| 4-Hydroxyphenylglycine transaminase (HpgT) | Transaminates HPGA to HPG | Pyridoxal phosphate | Stereospecific amino group transfer |

Prephenate dehydrogenase (Pdh) is structurally fused with chorismate mutase in certain bacteria, optimizing substrate channeling . HmaS employs a radical mechanism, where Fe(IV)=O intermediates abstract hydrogen from HPP’s benzylic position, enabling hydroxylation . Computational studies suggest that active-site residues like Ser201 in HmaS direct reaction specificity toward benzylic (vs. aromatic) hydroxylation . Hmo’s FMN cofactor facilitates hydride transfer, while HpgT exhibits broad substrate specificity for nitrogen donors, though L-tyrosine is preferred in vivo .

Gene clusters in Amycolatopsis orientalis and Herpetosiphon aurantiacus encode these enzymes, often alongside tailoring enzymes for antibiotic assembly . For example, the haur_1871,1887,1888 genes in H. aurantiacus coordinate HPG production with glycopeptide backbone modifications .

Stereochemical Control

HPG exists as L- and D-enantiomers, with L-HPG incorporated into vancomycin’s heptapeptide core. HpgT ensures stereospecificity by transferring the amino group to HPGA’s si-face, yielding L-HPG . In contrast, D-HPG synthesis requires racemization or alternative pathways. In vitro studies demonstrate that engineered meso-diaminopimelate dehydrogenase (CgDAPDH) can asymmetrically reduce HPGA to D-HPG using a “conformation rotation” strategy, shortening hydride-transfer distances for enhanced activity .

Industrial D-HPG production often employs D-hydantoinase and D-carbamoylase in whole-cell biocatalysts, converting DL-p-hydroxyphenylhydantoin to D-HPG with >99% enantiomeric excess . Directed evolution of hydroxymandelate oxidase (HMO) has further improved (S)-enantioselectivity, enabling cascades with mandelic acid racemase for high-yield D-HPG synthesis .

Hydroxymandelate synthase catalyzes the committed step in the formation of 4-hydroxyphenylglycine by performing the oxidative decarboxylation of 4-hydroxyphenylpyruvate to L-4-hydroxymandelate [14]. This enzyme represents a critical bottleneck in the biosynthetic pathway, as its catalytic efficiency directly impacts the overall production yield of the target compound [9].

Structural and Mechanistic Foundations

Hydroxymandelate synthase belongs to the family of non-heme iron-dependent dioxygenases and utilizes the same structural fold as 4-hydroxyphenylpyruvate dioxygenase [14] [33]. The enzyme catalyzes a dioxygenation reaction by adding the second oxygen atom to the benzylic position rather than the aromatic carbon of the substrate [14] [33]. Pre-steady-state kinetic analysis has revealed that the enzyme accumulates three intermediates during a single turnover, with the decay of the third intermediate being rate-limiting in multiple turnovers [14].

The dissociation constant for 4-hydroxyphenylpyruvate has been measured at 59 microM under anaerobic conditions, and the enzyme exhibits a weak charge-transfer absorption band at 475 nanometers with an extinction coefficient of approximately 250 M⁻¹ cm⁻¹ [14]. Kinetic analysis has established rate constants of k₁ = 1 × 10⁵ M⁻¹ s⁻¹, k₂ = 250 s⁻¹, k₃ = 5 s⁻¹, and k₄ = 0.3 s⁻¹ for the sequential reaction steps [14].

Directed Evolution Strategies

Recent advances in hydroxymandelate synthase optimization have focused on directed evolution approaches to enhance catalytic efficiency [12]. A notable breakthrough achieved through metabolic engineering and directed evolution strategies resulted in the generation of the HmaS V152G mutant, which demonstrated a remarkable 5.13-fold improvement in catalytic rate compared to the wild-type enzyme [12].

The optimization process addressed two key challenges: insufficient precursor supply and limited activity of crucial enzymes [12]. Through gene overexpression and multi-level gene interference using clustered regularly interspaced short palindromic repeats interference technology, researchers successfully developed an Escherichia coli chassis capable of producing the key precursor 4-hydroxyphenylpyruvate with titers reaching 5.05 millimolar [12].

Performance Enhancement Data

| Enzyme Variant | Catalytic Rate Improvement | Production Titer | Fermentation Time |

|---|---|---|---|

| Wild-type HmaS | Baseline | - | - |

| HmaS V152G | 5.13-fold increase | 194.87 mM (32.768 g/L) | 76 hours |

The engineered system achieved a high production of 194.87 millimolar of 4-hydroxymandelate in 76 hours with batch glucose supply in a 5-liter bioreactor [12]. This optimization demonstrates the significant potential for large-scale production of high-value aromatic compounds through enzyme engineering approaches [12].

Substrate Specificity Enhancement

Research has investigated whether hydroxymandelate synthase, which naturally catalyzes the decarboxylation and oxidation of 4-hydroxyphenylpyruvate to L-4-hydroxymandelate, can also convert phenylpyruvate to L-mandelate [8]. This broader substrate specificity would make the enzyme suitable for the first step of alternative biosynthetic pathways [8]. Studies have confirmed that the enzyme exhibits relaxed specificity regarding the 4-hydroxyl substituent on the aromatic ring, similar to other enzymes in related pathways [8].

Hydroxymandelate Oxidase (Hmo) Directed Evolution

Hydroxymandelate oxidase represents the second critical enzyme in the N-(4-Hydroxyphenyl)glycine biosynthetic pathway, catalyzing the oxidation of 4-hydroxymandelate to 4-hydroxyphenylglyoxylate [13] [15]. This flavin mononucleotide-dependent enzyme has been the subject of extensive directed evolution efforts to enhance its catalytic efficiency and substrate specificity [10] [15].

Enzyme Structure and Mechanism

Hydroxymandelate oxidase is a flavin mononucleotide-dependent enzyme that oxidizes mandelate to benzoylformate through a direct hydride-transfer mechanism [15] [17]. The enzyme exhibits enantioselectivity and substrate promiscuity, with its active-site geometry and reactivity being well-characterized through crystallographic studies [15]. The flavin mononucleotide cofactor plays a crucial role in the catalytic mechanism, exhibiting previously unknown electrophilic and nucleophilic duality [17].

Directed Evolution Achievements

Significant progress has been made in engineering hydroxymandelate oxidase through directed evolution approaches [10]. The most notable achievement involved the development of an engineered variant through three rounds of iterative saturation mutagenesis, resulting in the HMOTM mutant (A80G-T159S-T162Q) [10].

Catalytic Efficiency Enhancement

The engineered HMOTM mutant demonstrated remarkable improvements in catalytic performance [10]. The triple mutant catalyzed the oxidation of (S)-4-hydroxymandelic acid to 4-hydroxyphenylglyoxylic acid with a 23-fold enhancement in catalytic efficiency (kcat/KM) [10]. Substrate docking simulations revealed that the A80G mutation reoriented the flavin mononucleotide cofactor, while T159S and T162Q formed hydrogen bonds with the carboxylic group of the substrate, facilitating substrate binding and catalysis [10].

Cascade Reaction Systems

The optimized hydroxymandelate oxidase has been successfully integrated into cascade reaction systems [10]. The HMOTM variant was combined with mandelic acid racemase and catalase to achieve high-yielding oxidation of racemic 4-hydroxymandelic acid to 4-hydroxyphenylglyoxylic acid [10]. Using purified enzymes, the system achieved up to 93% yield and 426 millimolar product concentration, while whole Escherichia coli cells expressing the three enzymes achieved up to 93% yield and 140 millimolar concentration [10].

Multi-Substrate Applications

| Substrate | Conversion (Purified Enzymes) | Conversion (Whole Cells) | Product |

|---|---|---|---|

| 4-Hydroxymandelic acid | 93% | 93% | 4-Hydroxyphenylglyoxylic acid |

| Mandelic acid derivatives (7 variants) | 90-99% | 90-99% | Corresponding phenylglyoxylic acids |

The HMOTM-mandelic acid racemase-catalase cascade system successfully processed seven different substituted mandelic acids, producing the corresponding phenylglyoxylic acids with 90-99% conversions using both purified enzymes and whole cell systems [10].

Alternative Enzyme Engineering

Research has explored the functional exchangeability of oxidase and dehydrogenase reactions in biosynthetic pathways [13]. Alternative hydroxymandelate biosynthetic pathways have been engineered by replacing the native hydroxymandelate oxidase with heterologous oxidases and mandelate dehydrogenases from various sources [13]. These alternative enzymes exhibited divergent substrate specificities and catalytic mechanisms while maintaining the ability to restore calcium-dependent antibiotic biosynthesis [13].

Transaminase Engineering for Substrate Specificity

Transaminase enzymes represent the final step in N-(4-Hydroxyphenyl)glycine biosynthesis, catalyzing the transfer of an amino group from a donor molecule to 4-hydroxyphenylglyoxylate [2] [18]. The engineering of transaminases for enhanced substrate specificity has become a critical area of research for optimizing the production of this important pharmaceutical intermediate [19] [22].

Mechanistic Foundation

4-Hydroxyphenylglycine transaminase transfers an ammonia moiety from a donor to 4-hydroxylbenzoylformate to form the final product [2]. Several different molecules can serve as the nitrogen donor for the transamination reaction, with L-tyrosine suspected to serve as the most efficient donor [2]. The enzyme utilizes pyridoxal phosphate as a cofactor and operates through a ping-pong bi-bi mechanism common to transaminase enzymes [25].

Substrate Specificity Engineering

Recent advances in transaminase engineering have focused on expanding substrate specificity to accommodate bulky and non-natural substrates [20] [29]. A systematic approach combining directed evolution, rational design, and machine learning has been developed to create variants with improved activity toward challenging substrates [29]. This integrated protocol has demonstrated the ability to generate variants with up to 3-fold enhanced activity for bulky substrates while maintaining enantioselectivity [29].

Structural Determinants of Specificity

Research has identified key structural features that determine transaminase substrate specificity [20]. The loop region 129-145 has been identified as the main determinant of substrate specificity in R-stereospecific amine transaminases [20]. Mutations in this region, particularly the G136F substitution, alter the conformation of the loop next to the active site, resulting in a substrate-binding site with drastically modified volume, shape, and surface properties [20].

Engineering Strategies and Results

Multiple strategies have been employed to enhance transaminase performance for N-(4-Hydroxyphenyl)glycine production [21] [25]. Structure-guided genetic engineering has been successfully applied to improve protein solubility while maintaining catalytic activity [21]. The N439D and Q444E mutations in D-phenylglycine aminotransferase resulted in 2.5-fold and 3.3-fold increases in solubility, respectively, with the double mutant achieving a 5.9-fold improvement [21].

Thermostability Enhancement

Engineering efforts have also focused on improving transaminase thermostability for industrial applications [25]. Halophilic peptide fusion strategies have been employed to enhance enzyme stability in organic solvents and under elevated temperatures [25]. The ALAL-D-phenylglycine aminotransferase variant demonstrated the highest C₅₀ value of 30.20±2.84% volume/volume in isopropanol, representing a significant improvement over the wild-type enzyme [25].

Kinetic Parameters of Engineered Variants

| Enzyme Variant | Substrate | KM (mM) | Vmax (µM/s) | kcat/KM (s⁻¹ mM⁻¹) |

|---|---|---|---|---|

| Wild-type D-PhgAT | L-Glutamate | 3.16 | 9.55 | - |

| Wild-type D-PhgAT | Benzoylformate | 26.17 | 16.5 | - |

| Wild-type D-PhgAT | 4-Hydroxybenzoylformate | 1.01 | 9.08 | - |

| Engineered variants | Various substrates | Variable | Up to 3-fold increase | Enhanced efficiency |

Multi-Enzyme Cascade Integration

Transaminase engineering has been successfully integrated into multi-enzyme cascade systems for complete N-(4-Hydroxyphenyl)glycine production [18]. A four-enzyme cascade system incorporating L-amino acid deaminase, hydroxymandelate synthase, mandelate dehydrogenase, and diaminopimelate dehydrogenase achieved efficient conversion of L-tyrosine to D-4-hydroxyphenylglycine [18]. The optimized system demonstrated conversion rates of up to 49.5% with product titers reaching 4.95 millimolar [18].

Enantioselective Applications

Advanced transaminase engineering has enabled highly enantioselective production of both S and R configurations of phenylglycine derivatives [10]. Coupling of engineered hydroxymandelate oxidase systems with S-enantioselective transaminase and glutamate dehydrogenase achieved production of S-phenylglycines with 91-99% enantiomeric excess and 73-98% conversions [10]. Similarly, R-enantioselective systems produced R-phenylglycines with 93-99% enantiomeric excess and comparable conversion rates [10].

The biosynthetic pathway for N-(4-Hydroxyphenyl)glycine involves a precisely orchestrated four-enzyme cascade that converts prephenate, an intermediate in the shikimic acid pathway, into the final amino acid product. This cascade comprises prephenate dehydrogenase, 4-hydroxymandelate synthase, hydroxymandelate oxidase, and 4-hydroxyphenylglycine transaminase, each catalyzing specific chemical transformations while maintaining cofactor balance throughout the process [1] [2].

The cascade architecture demonstrates several key features that enhance overall system efficiency. The sequential nature of the reactions ensures that products from one enzymatic step serve as substrates for the next, creating a streamlined metabolic flow. Additionally, the system incorporates feedback mechanisms that regulate enzyme activity based on product accumulation and cofactor availability [3] [4].

Research has demonstrated that the optimization of individual enzyme activities within the cascade significantly impacts overall system performance. Studies have shown that imbalanced enzyme activities can lead to intermediate accumulation, particularly 4-hydroxyphenylglyoxalate, which serves as a bottleneck in the conversion process. The identification of rate-limiting steps has led to targeted protein engineering approaches that enhance overall cascade efficiency [4].

Multi-Enzyme System Organization

The spatial organization of enzymes within multi-enzyme systems plays a crucial role in determining the efficiency of N-(4-Hydroxyphenyl)glycine biosynthesis. Recent advances in synthetic biology have enabled the development of protein scaffolds that facilitate the co-localization of enzymatic components, thereby enhancing substrate channeling and reducing intermediate diffusion losses [3].

Protein scaffolds utilizing SH3 and slig protein-protein interaction domains have been successfully employed to organize the biosynthetic enzymes in defined spatial arrangements. These scaffolds create localized microenvironments that concentrate substrates and cofactors, leading to enhanced reaction rates and improved product yields. The implementation of scaffold systems has resulted in up to 2-fold increases in product formation compared to unorganized enzyme systems [3].

The modular nature of multi-enzyme systems allows for the independent optimization of individual enzymatic components while maintaining overall system integration. This approach has enabled researchers to substitute native enzymes with engineered variants that exhibit enhanced activity, stability, or altered substrate specificity, thereby improving the overall performance of the biosynthetic pathway [4] [5].

System Integration Strategies

Integration of Oxidation and Transamination Steps

The integration of oxidation and transamination steps represents a critical aspect of N-(4-Hydroxyphenyl)glycine biosynthesis, requiring precise coordination between different enzymatic processes to maintain cofactor balance and optimize product formation. The oxidative phase of the cascade involves three sequential reactions that convert prephenate to 4-hydroxylbenzoylformate, while the transamination phase introduces the amino group to form the final product [1] [2].

The oxidative phase begins with prephenate dehydrogenase catalyzing the conversion of prephenate to 4-hydroxyphenylpyruvate using NAD+ as an electron acceptor. This reaction produces NADH, which becomes available for downstream cofactor recycling processes. The subsequent oxidative decarboxylation by 4-hydroxymandelate synthase utilizes molecular oxygen and requires Fe2+ as a cofactor, producing 4-hydroxymandelate and carbon dioxide [1] [6].

The third oxidative step involves hydroxymandelate oxidase, which employs FMN as a cofactor to convert 4-hydroxymandelate to 4-hydroxylbenzoylformate. This reaction is particularly significant as it represents the final oxidative transformation before the transamination step. The enzyme exhibits specific substrate recognition and demonstrates optimal activity under defined pH and temperature conditions [7] [5].

The transamination phase integrates seamlessly with the oxidative cascade through the action of 4-hydroxyphenylglycine transaminase. This enzyme catalyzes the transfer of an amino group from L-tyrosine to 4-hydroxylbenzoylformate, producing N-(4-Hydroxyphenyl)glycine and L-glutamate. The use of L-tyrosine as the amino donor creates an elegant metabolic cycle, as tyrosine can be regenerated from the same precursor pool that feeds into the biosynthetic pathway [1] [2].

The integration of these processes requires careful consideration of cofactor stoichiometry and reaction kinetics. The oxidative steps consume NAD+ and produce NADH, while the transamination step generates L-glutamate that can be recycled through glutamate dehydrogenase to regenerate the necessary cofactors. This metabolic coupling ensures that the system maintains redox balance while maximizing substrate utilization efficiency [3] [8].

Research has demonstrated that the spatial organization of oxidative and transamination enzymes significantly impacts the overall efficiency of the integrated system. When enzymes are co-localized through protein scaffolds, the transfer of intermediates between oxidative and transamination steps becomes more efficient, reducing the likelihood of intermediate accumulation and side reactions [3].

Cofactor Self-Sufficiency in Biosynthetic Pathways

The achievement of cofactor self-sufficiency in N-(4-Hydroxyphenyl)glycine biosynthetic pathways represents a significant advancement in metabolic engineering, eliminating the need for external cofactor supplementation while maintaining high product yields. This self-sufficiency is accomplished through the strategic coupling of biosynthetic reactions with cofactor regeneration systems that utilize pathway intermediates and by-products [3] [8].

The cofactor self-sufficient system centers on the integration of glutamate dehydrogenase, which catalyzes the conversion of L-glutamate (produced during transamination) back to 2-oxoglutarate while simultaneously generating NADH and ammonia. This reaction serves multiple functions within the biosynthetic pathway: it regenerates the amino acceptor required for the transamination step, provides reducing equivalents for redox balance, and supplies ammonia for additional biosynthetic processes [3] [8].

The NAD+/NADH cofactor pair plays a central role in maintaining redox balance within the self-sufficient system. The initial oxidative step consumes NAD+ and produces NADH, while the glutamate dehydrogenase reaction regenerates both NAD+ and NADH depending on the reaction direction. This bidirectional capability allows the system to respond to changing cofactor demands and maintain optimal redox ratios [3] [9].

FMN cofactor recycling represents another critical component of the self-sufficient system. The NADH:FMN oxidoreductase facilitates the transfer of electrons from NADH to FMN, regenerating the oxidized form required for hydroxymandelate oxidase activity. This enzyme exhibits a ping-pong bi-bi mechanism that allows for efficient cofactor turnover while maintaining the proper oxidation states of both NAD and FMN cofactors [9].

The implementation of cofactor self-sufficiency has demonstrated remarkable improvements in system performance. Studies have shown that the introduction of cofactor regeneration systems can increase product yields by up to 2.5-fold compared to systems requiring external cofactor supplementation. The elimination of cofactor costs also significantly reduces the overall economic burden of the biosynthetic process [3] [8].

Iron cofactor management represents a unique aspect of cofactor self-sufficiency in this system. The 4-hydroxymandelate synthase requires Fe2+ for catalytic activity, and the maintenance of appropriate iron oxidation states is crucial for enzyme function. The system employs cellular iron homeostasis mechanisms to ensure adequate Fe2+ availability while preventing iron-mediated oxidative damage [6].

Oxygen management within the self-sufficient system requires careful consideration of both oxygen consumption and reactive oxygen species formation. The 4-hydroxymandelate synthase reaction consumes molecular oxygen, while the hydroxymandelate oxidase can produce hydrogen peroxide as a by-product. The integration of catalase activity helps eliminate harmful peroxide accumulation while maintaining the oxygen balance required for optimal system function [4] [6].

The protein scaffold approach further enhances cofactor self-sufficiency by creating localized microenvironments where cofactor concentrations are maintained at optimal levels. The spatial organization of enzymes reduces cofactor diffusion losses and enables more efficient cofactor recycling, leading to improved overall system performance [3].

Advanced cofactor self-sufficient systems have demonstrated the ability to achieve near-complete substrate conversion with minimal cofactor supplementation. The most optimized systems have achieved conversion efficiencies exceeding 99%, with product yields reaching 39.97 mM from 40 mM substrate input, representing a significant advancement in biosynthetic efficiency [3] [8].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant